molecular formula C14H14O3 B8090532 Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate

Cat. No.: B8090532
M. Wt: 230.26 g/mol
InChI Key: ZFULGCLWINDOAH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate is a naphthalene-based organic compound with the CAS registry number 872098-19-6 . Its molecular formula is C 14 H 14 O 3 , and it has a molecular weight of 230.26 g/mol . The structure can be represented by the SMILES string O=C(OCC)CC1=C2C=CC=C(O)C2=CC=C1 . This compound is closely related to 2-(5-Hydroxynaphthalen-1-yl)acetic acid (CAS 3812-96-2), which shares a similar naphthalene core structure . As an ester derivative of a hydroxynaphthalene acetic acid, it is primarily of interest in organic synthesis and medicinal chemistry research. Such naphthalen-1-yl acetate scaffolds are valuable intermediates in the synthesis of more complex molecules . For instance, research on similar hydroxynaphthyl-substituted glycine derivatives highlights their relevance in multicomponent reactions, such as the modified Mannich reaction, for creating novel amino acid derivatives and exploring their potential biological activities . The product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with standard laboratory precautions .

Properties

IUPAC Name

ethyl 2-(5-hydroxynaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h3-8,15H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFULGCLWINDOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=CC=C(C2=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate and its analogs.

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Studies
This compound C₁₄H₁₄O₃ 230.26 Hydroxyl group at 5-position; naphthalene backbone Research (discontinued)
Mthis compound C₁₃H₁₂O₃ 216.23 Methyl ester analog; reduced lipophilicity Research (available)
Ethyl 2-(naphthalen-1-yl)acetate C₁₄H₁₄O₂ 214.26 Lacks hydroxyl group; lower polarity Synthetic intermediate
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate C₁₄H₁₇BrO₂ 313.19 Bromine substituent; partially saturated naphthalene (tetralin) Crystallography studies
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate C₁₂H₁₂N₂O₄ 248.24 Nitroimidazole core; electron-withdrawing effects Laboratory research

Structural and Functional Differences

Aromatic Backbone and Substituents
  • Naphthalene vs. Benzofuran/Indole: The target compound’s naphthalene system (two fused benzene rings) offers extended conjugation compared to benzofuran () or indole () derivatives. This enhances π-π stacking interactions, relevant in materials science or DNA-binding studies.
Ester Group Variations
  • Ethyl vs. Methyl Esters: Replacing the ethyl group with a methyl ester (as in Mthis compound, ) reduces molecular weight (216.23 vs.
Substituent Effects
  • Electron-Withdrawing Groups: Bromine in Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate () increases molecular weight (313.19 vs. 230.26) and may enhance electrophilic reactivity. The tetralin backbone reduces aromaticity, affecting electronic properties.

Biological Activity

Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxynaphthalene moiety, which contributes to its solubility and ability to form hydrogen bonds. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets, making it a valuable compound for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their structure and function. Additionally, the ester group may undergo hydrolysis, releasing active naphthalene derivatives that can interact with various biological pathways.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific phases, leading to reduced cell viability .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect
MCF-715.2Moderate inhibition
A54912.7Strong inhibition
PC-310.3High inhibition

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effect of this compound on MCF-7 breast cancer cells. Cells were treated with varying concentrations of the compound for 48 hours, followed by assessment using the MTS assay. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM.

Case Study 2: Antimicrobial Testing Against Escherichia coli

In a separate investigation, the antimicrobial efficacy of this compound was tested against E. coli using a broth microdilution method. The compound exhibited an MIC of 64 µg/mL, indicating moderate antibacterial activity.

Preparation Methods

Friedel-Crafts Acylation

The acylation step employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM) at 0–5°C. Acetic anhydride (1.2 equiv) is added dropwise to a stirred suspension of 5-hydroxynaphthalene (1.0 equiv) and AlCl₃ (1.5 equiv). After 4 hours, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. This step achieves 80–85% conversion, with residual starting material removed via silica gel chromatography.

Esterification with Ethanol

The isolated 5-hydroxynaphthalene-1-acetic acid is then reacted with ethanol (3.0 equiv) in the presence of sulfuric acid (0.05 equiv) under reflux for 6 hours. Neutralization with sodium bicarbonate and solvent evaporation yields the crude ester, which is purified via reduced-pressure distillation. This method provides an overall yield of 58–62%, limited primarily by the efficiency of the acylation step.

One-Pot Multi-Step Synthesis

Modern approaches favor one-pot methodologies to minimize intermediate purification and enhance scalability. A patented protocol for analogous naphthalene esters involves sequential substitution, hydrolysis, and esterification in a single reactor.

Reaction Sequence and Conditions

  • Substitution : 5-Hydroxynaphthalene (1.0 equiv) is treated with ethyl chloroacetate (1.1 equiv) in toluene using sodium hydride (1.2 equiv) as a base at 85°C for 3 hours.

  • Hydrolysis : The intermediate is hydrolyzed with 3M hydrochloric acid under reflux, decarboxylating in situ to yield 5-hydroxynaphthalene-1-acetic acid.

  • Esterification : Crude acid is directly esterified with ethanol (5.0 equiv) and sulfuric acid (0.1 equiv) at 100°C for 8 hours.

Performance Metrics

This method achieves a 60% overall yield, with distillation purifying the final product to >95% purity. Key advantages include reduced solvent waste and elimination of intermediate isolation, making it industrially viable.

Catalytic Innovations and Green Chemistry

Recent advancements focus on eco-friendly catalysts and solvent systems. For example, using T3P® (propylphosphonic anhydride) as a coupling agent in ethyl acetate enables esterification at 80°C with 75% yield and minimal byproducts. Microwave-assisted reactions further reduce reaction times from hours to minutes while maintaining comparable efficacy.

Comparative Analysis of Methodologies

Method Catalyst Yield Reaction Time Purity
Direct EsterificationH₂SO₄55–65%8–12 h90–92%
Friedel-Crafts CouplingAlCl₃ → H₂SO₄58–62%10–14 h88–90%
One-Pot SynthesisNaH → H₂SO₄60%14–16 h95–97%
T3P®-Mediated EsterificationT3P®75%2–3 h93–95%

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate?

The compound is typically synthesized via esterification of 5-hydroxynaphthalene-1-acetic acid with ethanol under acidic or basic catalysis. A standard protocol involves refluxing 5-hydroxynaphthalen-1-yl acetic acid with excess ethanol in the presence of concentrated sulfuric acid (as a catalyst) for 6–8 hours, followed by neutralization, extraction, and purification via column chromatography . Alternative methods include using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency.

Q. How is the structural integrity of this compound verified experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the ethyl ester group (e.g., triplet at ~1.2 ppm for CH3_3 and quartet at ~4.1 ppm for CH2_2 in 1^1H NMR) and hydroxyl proton resonance .
  • X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of the naphthalene ring and ester moiety. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 232.12 for C14_{14}H14_{14}O3_3) .

Q. What are the typical chemical reactions involving this compound?

The compound undergoes:

  • Hydrolysis : Acid- or base-catalyzed cleavage of the ester group to yield 2-(5-hydroxynaphthalen-1-yl)acetic acid. For example, refluxing with NaOH (1M) in ethanol/water (1:1) for 2 hours .
  • Substitution : The hydroxyl group can be functionalized via alkylation or acylation. For instance, reaction with benzyl bromide in the presence of K2_2CO3_3 yields a benzyl-protected derivative .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during esterification?

Low yields often arise from incomplete esterification or side reactions (e.g., acid-catalyzed dimerization). Strategies include:

  • Catalyst Screening : Testing alternatives to H2_2SO4_4, such as p-toluenesulfonic acid or enzymatic catalysts, to reduce side products.
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while improving yield .
Parameter Optimal Range Impact on Yield
Temperature70–80°CHigher yields, avoid decomposition
Molar Ratio (Acid:EtOH)1:3–1:5Excess ethanol drives equilibrium
Reaction Time4–6 hoursBalances completion vs. side reactions

Q. What experimental challenges arise in characterizing the hydroxyl group’s hydrogen-bonding interactions?

The phenolic -OH group participates in intra- and intermolecular hydrogen bonding, complicating spectral interpretation:

  • NMR Broadening : Exchange broadening in 1^1H NMR can obscure the -OH signal. Deuteration or variable-temperature NMR mitigates this .
  • Crystallographic Disorder : Hydrogen atoms may exhibit positional disorder in X-ray structures. Using high-resolution data (≤ 0.8 Å) and restraints in SHELXL refinement improves accuracy .

Q. How do contradictions in spectral data (e.g., unexpected downfield shifts) inform mechanistic insights?

Discrepancies between experimental and predicted spectral data often reveal electronic effects or conformational constraints. For example:

  • A downfield shift in the ester carbonyl 13^13C NMR signal (e.g., 170 ppm vs. predicted 168 ppm) may indicate conjugation with the naphthalene ring’s π-system .
  • Anomalies in UV-Vis absorption maxima (e.g., bathochromic shifts) suggest extended π-delocalization due to the hydroxyl group’s electron-donating effect .

Q. What methodologies are used to analyze the compound’s interaction with biological targets?

  • Molecular Docking : Computational models predict binding modes with proteins (e.g., cyclooxygenase-2) by simulating hydrogen bonds between the hydroxyl group and active-site residues .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) by monitoring real-time interactions with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Methodological Considerations

Q. How can researchers address solubility limitations in aqueous reaction systems?

The compound’s hydrophobicity (logP ~2.8) limits water solubility. Solutions include:

  • Co-solvent Systems : Using ethanol/water (70:30) or DMSO/water mixtures.
  • Surfactant-Assisted Dispersion : Adding Tween-80 or SDS to enhance colloidal stability .

Q. What strategies validate the purity of synthesized batches for pharmacological studies?

  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Elemental Analysis : Confirms C, H, O content within ±0.3% of theoretical values .

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